molecular formula C₁₉H₁₉FN₂O₂ B1140405 (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide CAS No. 697287-48-2

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide

Cat. No. B1140405
M. Wt: 326.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide" is of significant interest in the field of organic and medicinal chemistry due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves intricate steps including palladium-catalyzed oxidative cyclization-methoxycarbonylation and nucleophilic vinylic substitution reactions. These methods provide a framework for the synthesis of fluorinated and heterocyclic compounds, showcasing the compound's intricate synthesis pathway (Pancrazzi et al., 2017); (Meiresonne et al., 2015).

Molecular Structure Analysis

Molecular structure determinations reveal the compound's crystal structure and the interactions that stabilize its geometry. Techniques such as X-ray diffraction are crucial in elucidating the arrangement of atoms and the conformational stability of the compound's molecular structure (Lee et al., 2009).

Chemical Reactions and Properties

The compound exhibits interesting chemical reactions and properties, including its role as a KCNQ2 potassium channel opener. The specificity of interaction with KCNQ2 channels highlights its potential in modulating neuronal hyperexcitability, which is pivotal in various neurological conditions (Wu et al., 2004).

Scientific Research Applications

Acrylamide Properties and Applications

Acrylamide, a chemical compound identified as CH2=CH–CO–NH2, is extensively used in industrial applications to synthesize polyacrylamide. Polyacrylamide finds a range of uses, such as soil conditioning, wastewater treatment, and in industries like cosmetics, paper, and textiles. Furthermore, it's utilized in laboratories as a solid support for protein separation by electrophoresis. Due to its widespread use, understanding acrylamide's chemistry, biochemistry, metabolism, pharmacology, and toxicology is vital. Particularly, its formation in food during processing and its potential health implications are areas of significant research interest. It's crucial to enhance our comprehension of acrylamide's formation and distribution in food and its role in human health to develop better food processing methods that reduce acrylamide content in our diet (Friedman, 2003).

Coordination Chemistry of Acrylamide

The coordination chemistry of acrylamide with transition metals is an area of interest. Acrylamide, known for its versatile ligand properties, has been reviewed for its interactions and complex formations with various transition metals. The interactions of acrylamide or acrylamide-based ligands with biologically relevant transition metals may shed light on the mechanisms of acrylamide's metabolism and its health effects, particularly in relation to its presence in food and its toxicological implications (Girma et al., 2005).

Synthesis and Biological Activity of Benzoxazine Compounds

Benzoxazine Compounds - Synthesis and Activity

1,2-oxazines and 1,2-benzoxazines, along with related compounds, hold significant importance due to their diverse biological activities. Their synthesis and applications, including their use as chiral synthons and their general reactions, have been extensively reviewed. Specifically, the synthesis of 6H-1,2-oxazines, their role as electrophiles, and the importance of oxazinium salts have been highlighted. These compounds exhibit a range of biological activities, such as antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties, which can be modulated through structural changes. While only a few have been introduced into practice, their biological activities make them potential candidates for further research and application (Sainsbury, 1991).

properties

IUPAC Name

N-[(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13(15-6-8-18-17(12-15)21-10-11-24-18)22-19(23)9-7-14-4-2-3-5-16(14)20/h2-9,12-13,21H,10-11H2,1H3,(H,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKISBSTHVUMEV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCN2)NC(=O)C=CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCN2)NC(=O)C=CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 57352832

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